9H-Carbazole-4-carbonitrile
Overview
Description
9H-Carbazole-4-carbonitrile is an aromatic heterocyclic compound with the molecular formula C13H8N2. It is a derivative of carbazole, which is a nitrogen-containing polycyclic aromatic compound. Carbazole and its derivatives are known for their excellent optoelectronic properties, high charge carrier mobility, and good thermal stability. These properties make them valuable in various applications, including organic light-emitting diodes (OLEDs), photovoltaic cells, and other electronic devices .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9H-Carbazole-4-carbonitrile typically involves the introduction of a cyano group (-CN) to the carbazole core. One common method is the reaction of carbazole with a suitable nitrile source under specific conditions. For example, carbazole can be reacted with cyanogen bromide (BrCN) in the presence of a base such as potassium carbonate (K2CO3) to yield this compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 9H-Carbazole-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form carbazole-4-carboxylic acid.
Reduction: Reduction of the cyano group can yield carbazole-4-amine.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Electrophilic reagents like halogens (e.g., bromine, chlorine) or nitrating agents (e.g., nitric acid) are commonly used.
Major Products Formed:
Oxidation: Carbazole-4-carboxylic acid.
Reduction: Carbazole-4-amine.
Substitution: Various substituted carbazole derivatives depending on the electrophile used.
Scientific Research Applications
9H-Carbazole-4-carbonitrile has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Mechanism of Action
The mechanism of action of 9H-Carbazole-4-carbonitrile depends on its specific application. In electronic devices, its optoelectronic properties are attributed to the conjugated π-electron system of the carbazole core, which allows for efficient charge transport and light emission. In biological systems, the compound may interact with cellular targets through hydrogen bonding, π-π stacking, and other non-covalent interactions, leading to its observed biological activities .
Comparison with Similar Compounds
- 2,7-Dimethyl-9H-carbazole-4-carbonitrile
- 3,6-Dimethyl-9H-carbazole-4-carbonitrile
- 3,6-Di-tert-butyl-9H-carbazole-4-carbonitrile
Comparison: 9H-Carbazole-4-carbonitrile is unique due to its specific substitution pattern, which influences its electronic properties and reactivity. Compared to its methyl and tert-butyl-substituted analogs, this compound may exhibit different solubility, stability, and optoelectronic characteristics, making it suitable for specific applications .
Properties
IUPAC Name |
9H-carbazole-4-carbonitrile | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8N2/c14-8-9-4-3-7-12-13(9)10-5-1-2-6-11(10)15-12/h1-7,15H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXFRNGBHSNZMQR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C=CC=C3N2)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50503970 | |
Record name | 9H-Carbazole-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50503970 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
31892-43-0 | |
Record name | 9H-Carbazole-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50503970 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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